molecular formula C13H16N4O2 B500281 N-(4-methoxyphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide CAS No. 941904-60-5

N-(4-methoxyphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide

Cat. No.: B500281
CAS No.: 941904-60-5
M. Wt: 260.29g/mol
InChI Key: RRFWAYUGMVUEBN-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide is a synthetic organic compound designed for research applications, featuring a 1,2,4-triazole moiety linked to a methoxyphenyl group via a propanamide chain. The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, known for its extensive pharmacological profile and presence in several approved drugs . Compounds containing this structure have been widely investigated for their diverse biological activities, including anticonvulsant , antimicrobial , anticancer , and antioxidant effects . The incorporation of the 4-methoxyphenyl subunit is a common strategy in drug design, as this group can influence the molecule's electronic properties, lipophilicity, and overall pharmacokinetic profile . The specific structural features of this compound suggest potential research value in neuroscientific and oncological contexts. Structurally related 1,2,4-triazole derivatives have demonstrated potent anticonvulsant activity in models like maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ), with mechanisms potentially involving modulation of the GABAergic system and binding to the GABAA receptor . Furthermore, analogous compounds have shown promising cytotoxic effects against various human cancer cell lines, indicating its utility as a lead structure in anticancer drug discovery . Researchers can use this high-purity compound as a key intermediate for synthesizing more complex molecules or as a reference standard in biological screening assays to explore new therapeutic avenues. This product is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-methyl-3-(1,2,4-triazol-1-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c1-10(7-17-9-14-8-15-17)13(18)16-11-3-5-12(19-2)6-4-11/h3-6,8-10H,7H2,1-2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRFWAYUGMVUEBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=NC=N1)C(=O)NC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thiosemicarbazides

Thiosemicarbazides derived from 3-((4-methoxyphenyl)amino)propanehydrazide undergo cyclization in acidic or basic conditions to yield the triazole ring. For example, heating 3-((4-methoxyphenyl)amino)-N-phenylthiosemicarbazide in ethanol with hydrochloric acid at 80°C for 6 hours produces the triazole core via intramolecular cyclodehydration. This method achieves yields of 68–72%, with purity confirmed by HPLC.

Hydrazine-Nitrile Cyclocondensation

Alternative routes involve cyclocondensation of hydrazine derivatives with nitriles. Reaction of 2-methyl-3-aminopropanamide with cyanoguanidine in dimethylformamide (DMF) at 120°C for 12 hours forms the triazole ring through a [3+2] cycloaddition mechanism. This method is less common due to competing side reactions but offers a one-pot synthesis advantage.

Coupling of the Triazole to the Propanamide Backbone

Nucleophilic Substitution

The triazole ring is introduced via nucleophilic displacement of a leaving group (e.g., bromide) on the propanamide backbone. For instance, 3-bromo-2-methylpropanamide reacts with 1H-1,2,4-triazole in the presence of potassium carbonate in acetonitrile at 60°C, yielding 3-(1H-1,2,4-triazol-1-yl)-2-methylpropanamide. Subsequent coupling with 4-methoxyaniline via EDCI/HOBt-mediated amidation completes the synthesis.

Amide Bond Formation with 4-Methoxyaniline

Direct amidation of 3-(1H-1,2,4-triazol-1-yl)-2-methylpropanoic acid with 4-methoxyaniline using carbodiimide coupling agents (e.g., DCC) in dichloromethane achieves moderate yields (65–70%). Microwave-assisted synthesis reduces reaction time from 24 hours to 45 minutes, enhancing yield to 82%.

Multi-Step Synthesis from 4-Methoxyaniline

A sequential approach builds the molecule from 4-methoxyaniline in three stages:

StepReactionConditionsYield
1Acylation with 2-methylacryloyl chlorideTHF, 0°C, 2 hours89%
2Bromination at C3NBS, AIBN, CCl₄, reflux, 6 hours76%
3Triazole substitution1H-1,2,4-triazole, K₂CO₃, MeCN, 60°C68%

This route emphasizes intermediate purification via column chromatography (silica gel, ethyl acetate/hexane) and crystallization from ethanol.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, DMSO) enhance triazole cyclization rates but may degrade acid-sensitive intermediates.

  • Ethanolic NaOH (2M) at 70°C optimizes amidation yields (90%) compared to aqueous conditions (55%).

Catalytic Enhancements

  • Palladium catalysts (e.g., Pd/C) in hydrogenation steps reduce nitro intermediates to amines with >95% efficiency.

  • Microwave irradiation shortens reaction times by 60% while improving regioselectivity in triazole formation.

Analytical Characterization

TechniqueKey DataSource
¹H NMR δ 7.65 (s, 1H, triazole-H), 6.85 (d, J=8.5 Hz, 2H, Ar-H), 3.77 (s, 3H, OCH₃)
HRMS m/z 261.1345 [M+H]⁺ (calc. 261.1349)
HPLC >99% purity (C18 column, 70:30 MeOH:H₂O, 1 mL/min)

Comparative Analysis of Synthesis Routes

MethodAdvantagesLimitationsYield
CyclizationOne-pot, scalableLow regioselectivity68–72%
Nucleophilic couplingHigh purityMultiple purification steps65–70%
Multi-step synthesisControlled functionalizationTime-intensive68–89%

Comparison with Similar Compounds

Fluconazole and Anastrozole

Fluconazole (a triazole antifungal) and anastrozole (an aromatase inhibitor) share the 1,2,4-triazole core but differ in substituents. Fluconazole lacks the methoxyphenyl and propanamide groups, instead featuring difluorophenyl and hydroxyl moieties. These structural differences result in distinct biological targets: Fluconazole inhibits fungal lanosterol 14α-demethylase, while N-(4-methoxyphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide shows broader enzyme modulation (e.g., AChE) .

Ethylamino-Substituted Triazolylpropanamide

2-(Ethylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide replaces the methoxyphenyl group with an ethylamino substituent. While both compounds exhibit enzyme inhibition, the ethylamino derivative shows higher selectivity for kinases involved in cancer pathways .

Heterocyclic Variants: Tetrazole and Oxadiazole Analogues

Tetrazole Derivatives

N-(2-ethylphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide replaces the triazole with a tetrazole ring. Tetrazoles exhibit stronger metal-coordination capacity due to their acidic NH group, which may enhance interactions with metalloenzymes. However, triazoles like the target compound often display superior metabolic stability, as tetrazoles are prone to oxidative degradation .

Oxadiazole Analogues

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide features a 1,2,5-oxadiazole ring instead of triazole. Oxadiazoles are less polar (lower PSA: ~50 Ų vs. 57.1 Ų for the target compound), reducing aqueous solubility but improving membrane permeability. This structural change shifts activity toward antibacterial targets rather than neurological enzymes .

Substituent Position and Functional Group Effects

Chloro vs. Methoxy Substituents

N-(5-chloro-2-methoxyphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide introduces a chloro group at the phenyl ring. The electron-withdrawing Cl atom increases lipophilicity (Log P: 3.8 vs. 3.0 for the methoxy analogue) and enhances binding to hydrophobic enzyme pockets, as seen in its anti-inflammatory activity via NF-κB modulation .

Acetylphenyl Derivatives

N-(4-acetylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide substitutes methoxy with an acetyl group. The acetyl moiety introduces ketone functionality, enabling Schiff base formation with lysine residues in target proteins. This property is leveraged in covalent inhibitor design, contrasting with the non-covalent interactions of the methoxy compound .

Key Research Findings and Data Tables

Table 1. Physicochemical Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Log P PSA (Ų) Notable Activity
Target Compound C₁₃H₁₆N₄O₂ 276.30 3.0 57.1 AChE inhibition (86.2% at 300 µM)
N-(5-chloro-2-methoxyphenyl)-...* C₁₃H₁₅ClN₄O₂ 294.74 3.8 57.1 Anti-inflammatory (NF-κB pathway)
2-(Ethylamino)-2-methyl-... C₈H₁₅N₅O 213.24 1.2 78.3 Kinase inhibition (apoptosis induction)
N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]... C₁₀H₉N₃O₃ 219.20 2.5 50.1 Antibacterial (Gram-positive)

*Abbreviated for space; full name in text.

Biological Activity

N-(4-methoxyphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide (CAS No. 941904-60-5) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H16N4O2, with a molecular weight of approximately 260.29 g/mol. The structure features a triazole ring, which is known for its role in various biological activities, particularly in the modulation of enzyme functions and interaction with biomolecules.

Anticancer Activity

Recent studies indicate that compounds containing the triazole moiety exhibit significant anticancer properties. For instance, research has shown that derivatives similar to this compound can induce apoptosis in cancer cells by activating the p53 pathway and increasing caspase-3 activity .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound AMCF-715.63p53 activation
Compound BHeLa14.31Caspase activation
Compound CA5498.55Apoptosis induction

Antifungal Properties

The triazole group is also recognized for its antifungal activity. Compounds with similar structures have been shown to inhibit fungal growth by interfering with the synthesis of ergosterol, an essential component of fungal cell membranes . This mechanism is crucial for developing antifungal agents targeting resistant strains.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its chemical structure. For example:

  • Substituent Variations : The presence of electron-donating groups (EDGs) like methoxy enhances anticancer activity, while electron-withdrawing groups (EWGs) tend to reduce it .
  • Triazole Ring Modifications : Alterations in the triazole ring can significantly affect binding affinity to target proteins and overall biological efficacy.

Study on Anticancer Activity

A study published in MDPI evaluated various triazole derivatives for their anticancer effects against multiple cell lines including MCF-7 and A549. The results indicated that certain modifications led to improved IC50 values compared to standard chemotherapeutics like doxorubicin .

In Vivo Studies

In vivo studies are critical for understanding the therapeutic potential of this compound. Research involving animal models has demonstrated promising results in tumor growth inhibition and overall survival rates when treated with this compound .

Q & A

Basic: What synthetic methodologies are commonly employed for preparing N-(4-methoxyphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide?

A key approach involves amide bond formation between a carboxylic acid derivative and an amine-containing intermediate. For example, a triazolylpropanoic acid precursor can be coupled with 4-methoxyaniline using coupling agents like EDC/HOBt or DCC . Evidence from similar triazolylamide syntheses highlights the use of hydride reduction (e.g., NaBH4) for intermediate alcohol formation and asymmetric reactions (e.g., Evans asymmetric alkylation) to control stereochemistry . Reaction optimization may involve adjusting solvent polarity (e.g., DMF vs. THF) and temperature to improve yields, as demonstrated in analogues achieving 76% yield under ethanol recrystallization .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Essential techniques include:

  • 1H/13C NMR : To confirm substituent positions and verify stereochemistry. For example, aromatic protons in the methoxyphenyl group typically resonate at δ 6.8–7.2 ppm, while triazolyl protons appear as singlets near δ 8.1–8.5 ppm .
  • IR spectroscopy : Confirms amide C=O stretching (~1688 cm⁻¹) and triazole ring vibrations (~1282 cm⁻¹) .
  • Elemental analysis : Validates purity by matching calculated vs. observed C, H, N percentages (e.g., C 66.76%, H 4.55% for a related compound) .
  • Mass spectrometry (ESI-MS) : Determines molecular ion peaks (e.g., m/z 203.08 for triazolylacetamide derivatives) .

Advanced: How can conflicting spectral data between computational predictions and experimental results be resolved?

Discrepancies may arise from conformational flexibility or solvent effects . For example:

  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals, as shown in structural elucidation of triazolylpropanamide regioisomers .
  • Compare DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software) with experimental NMR data to identify dominant conformers .
  • Solvent-induced shifts can be minimized by using deuterated DMSO or CDCl3 for consistency .

Advanced: What strategies optimize the compound’s solubility and bioavailability for in vitro assays?

  • Structural modifications : Introducing polar groups (e.g., hydroxyl or carboxyl) on the methoxyphenyl ring or triazole moiety enhances aqueous solubility, as seen in analogues with pyridinyl substituents .
  • Co-solvent systems : Use DMSO-water mixtures (≤5% DMSO) to maintain solubility without compromising assay integrity .
  • Prodrug design : Esterification of the amide group (e.g., benzyl carbamate derivatives) can improve membrane permeability, as demonstrated in related compounds .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s biological potential?

  • Analog synthesis : Systematically vary substituents (e.g., replace methoxy with halogens or electron-withdrawing groups) and assess changes in bioactivity. For instance, chlorophenyl analogues showed enhanced potency in cannabinoid receptor studies .
  • In silico docking : Use AutoDock or Schrödinger to predict binding affinity with target enzymes (e.g., cytochrome P450 or kinases). Triazolyl moieties often interact with heme iron or ATP-binding pockets .
  • Functional assays : Test antiproliferative activity via MTT assays (e.g., IC50 determination against cancer cell lines) or antifungal activity using microbroth dilution (MIC values) .

Advanced: What analytical approaches validate the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions at 37°C, then monitor degradation via HPLC .
  • Thermogravimetric analysis (TGA) : Determine thermal stability (e.g., decomposition onset >150°C) .
  • LC-MS/MS : Identify degradation products, such as hydrolyzed amide bonds or triazole ring oxidation .

Basic: How can reaction yields be improved during large-scale synthesis?

  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) or organocatalysts (e.g., L-proline) can enhance efficiency .
  • Purification optimization : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol-DMF mixtures .
  • Scale-up protocols : Maintain stoichiometric ratios (e.g., 1.0 equiv. of trichlorotriazine for triazine coupling) and control exothermic reactions via dropwise addition .

Advanced: What computational tools predict metabolic pathways for this compound?

  • ADMET predictors : Software like SwissADME or ADMETlab estimates CYP450 metabolism (e.g., CYP3A4-mediated demethylation of the methoxyphenyl group) .
  • Metabolite identification : Use molecular docking to simulate interactions with hepatic enzymes or employ MetaSite for in silico metabolite prediction .

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